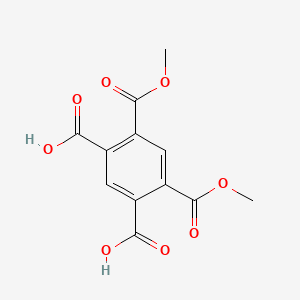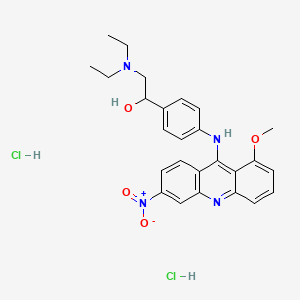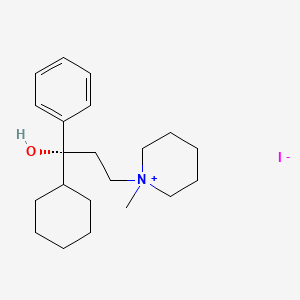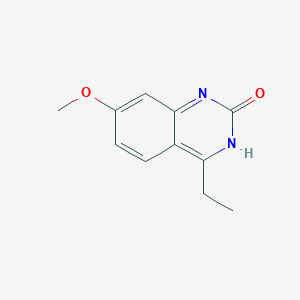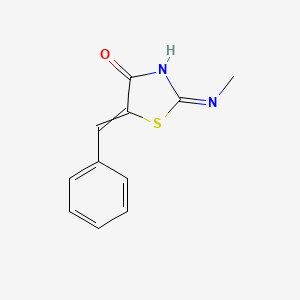![molecular formula C20H16N2 B14675863 (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine CAS No. 30084-71-0](/img/structure/B14675863.png)
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is an organic compound that features a fluorene backbone with an aminophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine typically involves the condensation of 4-aminobenzaldehyde with 2-aminofluorene. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can convert the Schiff base back to the primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound, lacking the aminophenyl substituent.
4-aminobenzaldehyde: A precursor in the synthesis of the target compound.
2-aminofluorene: Another precursor used in the synthesis.
Uniqueness
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
30084-71-0 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine |
InChI |
InChI=1S/C20H16N2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22)12-20(18)19/h1-12H,21-22H2/b19-11+ |
Clave InChI |
TXNVUQSBVIGNHO-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)N)C=C(C=C3)N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)N)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


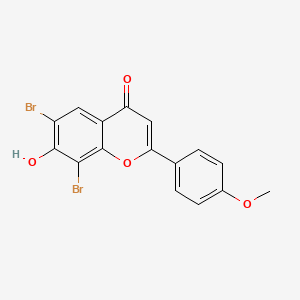

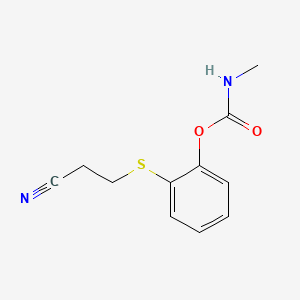

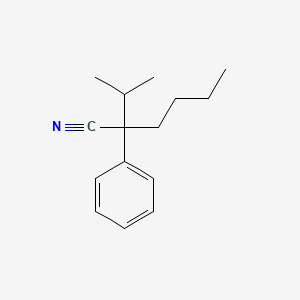

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
